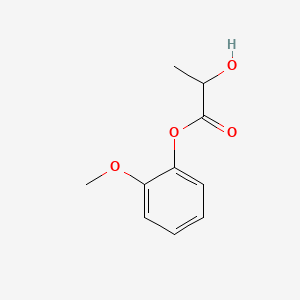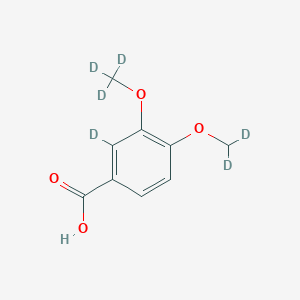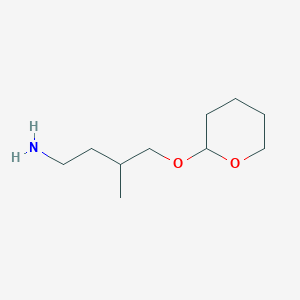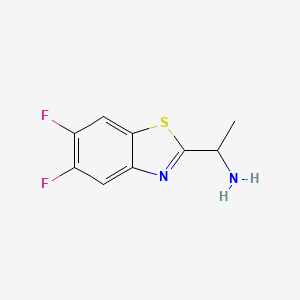![molecular formula C17H19FN2 B13962334 2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine CAS No. 354133-23-6](/img/structure/B13962334.png)
2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a dibenzo-diazocine core with fluorine and methyl substituents, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo-diazocine core, followed by the introduction of fluorine and methyl groups through electrophilic substitution reactions. Common reagents used in these reactions include fluorinating agents such as diethylaminosulfur trifluoride and methylating agents like methyl iodide. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine may involve large-scale batch reactors and continuous flow systems. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical versatility.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may involve the use of catalysts or solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, resulting in a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine has several scientific research applications, including:
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a pharmaceutical agent or biochemical probe.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s chemical properties are explored for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 2-fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine
- 2-Chloro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine
- 2-Bromo-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine
Uniqueness
2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This fluorine substitution can enhance the compound’s stability, reactivity, and binding affinity compared to its chloro and bromo analogs. The compound’s unique properties make it a valuable tool in various scientific research and industrial applications.
Propiedades
Número CAS |
354133-23-6 |
|---|---|
Fórmula molecular |
C17H19FN2 |
Peso molecular |
270.34 g/mol |
Nombre IUPAC |
2-fluoro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C17H19FN2/c1-12-4-6-16-13(8-12)10-19(2)17-7-5-15(18)9-14(17)11-20(16)3/h4-9H,10-11H2,1-3H3 |
Clave InChI |
POAQTEJGWVHZFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)F)N(C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13962271.png)


![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)




![Thieno[3,4-b]oxanthrene](/img/structure/B13962313.png)

![2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol](/img/structure/B13962318.png)

![Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate](/img/structure/B13962337.png)
